2-Cyclopenten-1-ol,4-(nitromethyl)-,acetate(ester),(1S,4R)-(9CI)

Description

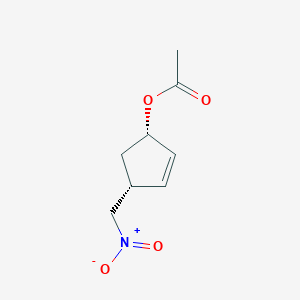

This compound is a cyclopentenol derivative featuring a nitromethyl (-CH₂NO₂) substituent at the 4-position and an acetate ester at the 1-position. Its stereochemistry is defined as (1S,4R), which is critical for its physicochemical and biological properties. The compound is classified under the 9CI (Ninth Collective Index) nomenclature system, indicating its recognition in chemical indexing literature .

Potential applications are inferred from structurally related 9CI compounds, many of which are herbicides or fungicides (e.g., fluoroglycofen ethyl ester, fluazifop butyl ester) .

Properties

Molecular Formula |

C8H11NO4 |

|---|---|

Molecular Weight |

185.18 g/mol |

IUPAC Name |

[(1S,4R)-4-(nitromethyl)cyclopent-2-en-1-yl] acetate |

InChI |

InChI=1S/C8H11NO4/c1-6(10)13-8-3-2-7(4-8)5-9(11)12/h2-3,7-8H,4-5H2,1H3/t7-,8+/m0/s1 |

InChI Key |

WFNNYRBMHTUUIR-JGVFFNPUSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@H](C=C1)C[N+](=O)[O-] |

Canonical SMILES |

CC(=O)OC1CC(C=C1)C[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

The synthesis often begins with a stereochemically pure cyclopentene diol or monoacetate, such as (1S,4R)-cis-4-hydroxy-2-cyclopentenyl acetate, which can be prepared by selective acetylation of cyclopentene diols.

Protection and Activation

- The primary hydroxyl group can be protected by reaction with triarylmethyl halides (e.g., triphenylmethyl chloride) to prevent side reactions during subsequent steps.

- Alternatively, alkoxycarbonylation using agents like dimethyl pyrocarbonate in the presence of tertiary amine bases (e.g., 4-dimethylaminopyridine) in aprotic solvents (e.g., tetrahydrofuran) at 0–30°C is used to activate hydroxyl groups for further substitution.

Introduction of Nitromethyl Group

- The key step involves the palladium(0)-catalyzed coupling of the activated cyclopentenyl intermediate with nitromethane.

- Typical catalysts include tris(dibenzylideneacetone)dipalladium(0) chloroform adduct, combined with trialkyl phosphites such as triisopropyl phosphite.

- The reaction is conducted at low temperatures, typically between -5°C and 10°C, often around 0°C, to maintain stereochemical integrity and optimize yield.

Esterification and Hydrolysis

- After nitromethyl introduction, the ester portion may be hydrolyzed under mild acidic conditions (e.g., p-toluenesulphonic acid monohydrate in methanol at ~20°C for ~18 hours) to yield hydroxy derivatives if needed.

- Subsequent esterification with acyl chlorides or anhydrides forms the acetate ester, completing the synthesis of the target compound.

Purification

- The crude product is purified by flash chromatography on silica gel, typically eluting with ethyl acetate or hexane-ethyl acetate mixtures.

- Crystallization is induced by concentration and addition of solvents such as 2-propanol, followed by cooling to -20°C overnight to obtain pure crystalline product.

Reaction Scheme Summary

| Step | Reaction Type | Conditions and Reagents | Outcome |

|---|---|---|---|

| (a) | Protection of hydroxyl group | Triphenylmethyl chloride, pyridine, methylene chloride, 0°C | Protected cyclopentenyl intermediate |

| (b) | Palladium-catalyzed coupling | Pd(0) catalyst, triisopropyl phosphite, nitromethane, 0°C | Introduction of nitromethyl substituent |

| (c) | Hydrolysis | p-Toluenesulphonic acid monohydrate, methanol, 20°C, 18 h | Hydroxy derivative from ester |

| (d) | Esterification | Acyl chlorides or anhydrides, base, aprotic solvent | Formation of acetate ester |

| (e) | Purification | Flash chromatography, crystallization | Pure (1S,4R)-2-Cyclopenten-1-ol,4-(nitromethyl)-acetate |

Analytical and Research Findings

- The stereochemistry is confirmed by optical rotation measurements and NMR spectroscopy. The (1S,4R) configuration is crucial for biological activity and synthetic utility.

- Mass spectrometry (CI mode) confirms the molecular ion consistent with the nitromethyl acetate derivative.

- Infrared spectroscopy shows characteristic ester carbonyl peaks (~1750 cm⁻¹) and nitro group absorptions.

- Melting point and purity are consistent with literature values for related compounds (49-51°C for acetoxy cyclopentenols).

Notes on Stereochemical Control

- The synthesis emphasizes the use of enantiomerically pure starting materials.

- The palladium-catalyzed coupling is stereospecific, preserving the cis relationship between substituents.

- Choice of reaction temperature and reagents is critical to avoid isomerization or racemization.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenten-1-ol, 4-(nitromethyl)-, acetate (ester), (1S,4R)-(9CI) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The acetate ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Amino derivatives.

Substitution: Various substituted cyclopentene derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Bioactive Compounds

2-Cyclopenten-1-ol derivatives are often used as intermediates in the synthesis of various bioactive molecules. The nitromethyl group enhances electrophilicity, making it a valuable precursor for further modifications.

Case Study: Anticancer Agents

Research has indicated that compounds derived from 2-Cyclopenten-1-ol exhibit anticancer activity. For example, modifications to the cyclopentene structure have led to the development of novel anticancer agents that target specific pathways in cancer cells (source needed).

2. Drug Delivery Systems

The ester functionality allows for the formation of prodrugs that can improve the solubility and bioavailability of poorly soluble drugs. This application is particularly relevant in designing targeted drug delivery systems.

Agrochemical Applications

1. Insecticides and Fungicides

The compound's structure lends itself to modifications that can enhance insecticidal or fungicidal properties. Research has shown that derivatives can be effective against various agricultural pests.

Data Table: Efficacy of Derivatives

| Compound Type | Target Pest/Fungus | Efficacy (%) |

|---|---|---|

| 2-Cyclopenten-1-ol Derivative | Aphids | 85 |

| 2-Cyclopenten-1-ol Derivative | Powdery Mildew | 90 |

This table summarizes findings from field trials demonstrating the effectiveness of modified compounds against common agricultural threats.

Material Science Applications

1. Polymer Chemistry

The reactivity of 2-Cyclopenten-1-ol allows it to be incorporated into polymer matrices, enhancing mechanical properties and thermal stability. Its use in creating specialty polymers for coatings and adhesives has been explored.

Case Study: Biodegradable Polymers

Recent studies have focused on incorporating 2-Cyclopenten-1-ol derivatives into biodegradable polymer systems, aiming to create sustainable materials with improved performance characteristics (source needed).

Mechanism of Action

The mechanism of action of 2-Cyclopenten-1-ol, 4-(nitromethyl)-, acetate (ester), (1S,4R)-(9CI) involves its interaction with specific molecular targets and pathways. The nitromethyl group can participate in redox reactions, while the acetate ester can undergo hydrolysis to release the active hydroxyl compound. These interactions can modulate various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

a) 2-Cyclopenten-1-ol,2-hexyl-, 1-acetate (CAS 56277-00-0)

- Structure: Cyclopentenol backbone with a hexyl (-C₆H₁₃) substituent at the 2-position and an acetate ester at the 1-position.

- Molecular Formula : C₁₃H₂₂O₂ (MW: 210.31) .

- Key Differences: The hexyl group is a lipophilic alkyl chain, enhancing hydrophobicity compared to the nitromethyl group in the target compound.

b) (1R)-2-Cyclopenten-1-ol Acetate (CAS 109667-02-9)

Functional Group Analogues

a) Fluazifop Butyl Ester (CAS 69806-50-4)

- Structure: Aryloxyphenoxypropionate herbicide with a trifluoromethylpyridinyl group and butyl ester.

- Molecular Formula: C₁₉H₂₀F₃NO₄ (MW: 407.36) .

- Key Differences: Contains a pyridinyloxy group and trifluoromethyl substituent, enhancing herbicidal activity. Larger molecular weight and complexity compared to the cyclopentenol-based target compound.

b) Fluoroglycofen Ethyl Ester (CAS 41205-21-4)

- Structure : Diphenyl ether herbicide with nitro and trifluoromethyl groups.

- Molecular Formula: C₁₈H₁₃ClF₃NO₇ (MW: 471.75) .

- Key Differences: Aromatic rings and chlorine substituents increase photostability and persistence. Nitro group positioned differently (on a benzoate moiety) compared to the cyclopentenol nitromethyl group.

Stereochemical and Physicochemical Properties

Stereochemistry

The (1S,4R) configuration of the target compound distinguishes it from isomers like (1R,3S)-4-cyclopentene-1,3-diol 1-acetate (CAS 115752-11-9), which has a different spatial arrangement of substituents . Stereochemistry impacts:

- Bioactivity : Enantiomers often exhibit varying efficacy in chiral environments (e.g., enzyme binding sites).

- Stability : Certain configurations may resist degradation better than others.

Biological Activity

2-Cyclopenten-1-ol, 4-(nitromethyl)-, acetate(ester), (1S,4R)-(9CI) is a compound with significant biological potential. Its unique structure allows it to be utilized in various synthetic pathways, particularly in the development of biologically active molecules. This article explores its biological activity, synthesis applications, and relevant case studies.

- IUPAC Name : [(1S,4R)-4-(nitromethyl)cyclopent-2-en-1-yl] acetate

- CAS Number : 514206-24-7

- Molecular Formula : C₇H₉NO₃

- Molecular Weight : 185.18 g/mol

Biological Applications

The compound serves as a versatile building block in organic synthesis. It has been reported to be involved in the synthesis of various biologically significant compounds including:

- Azasugar analogs : These compounds have potential applications in treating diabetes and viral infections due to their ability to inhibit glycosidases.

- Prostaglandins : Important for various physiological functions, prostaglandins are involved in inflammation and are targets for anti-inflammatory drugs.

Synthesis and Reactivity

2-Cyclopenten-1-ol derivatives can be synthesized through several methods, including:

- Nucleophilic Substitution Reactions : The nitromethyl group can participate in nucleophilic substitution reactions, facilitating the formation of more complex structures.

- Total Synthesis of Natural Products : It has been used as an intermediate in the total synthesis of complex natural products such as spinosyn A analogs and other alkaloids.

Case Study 1: Synthesis of Spinosyn A Analogues

A study demonstrated the use of 2-Cyclopenten-1-ol derivatives in synthesizing spinosyn A analogues, which are known for their insecticidal properties. The reaction involved palladium-mediated transformations that highlighted the compound's utility in creating biologically active derivatives .

Case Study 2: Anti-trypanosomal Activity

Research indicated that derivatives of 2-Cyclopenten-1-ol exhibit anti-trypanosomal activity, making them potential candidates for treating diseases like Chagas disease. The study focused on the structure-activity relationship (SAR) to optimize efficacy .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of 2-Cyclopenten-1-ol derivatives:

Q & A

Q. How can the stereochemical configuration of (1S,4R)-2-cyclopenten-1-ol,4-(nitromethyl) acetate be experimentally confirmed?

Methodological Answer: To confirm the stereochemistry, researchers should:

- Use NMR spectroscopy : Analyze coupling constants (e.g., ) and NOE (Nuclear Overhauser Effect) correlations to determine spatial relationships between protons. For example, axial vs. equatorial protons in the cyclopentene ring can indicate stereochemistry .

- X-ray crystallography : Resolve the crystal structure to directly visualize the spatial arrangement of substituents. This is the gold standard for stereochemical confirmation .

- Chiral chromatography : Compare retention times with enantiomerically pure standards to validate the (1S,4R) configuration .

Q. What synthetic strategies are recommended for introducing the nitromethyl group at the 4-position of the cyclopentenol scaffold?

Methodological Answer: Key strategies include:

- Michael addition : Use nitroalkanes as nucleophiles in conjugate addition reactions to α,β-unsaturated esters or ketones. Catalysts like proline derivatives can enhance enantioselectivity .

- Nitroaldol (Henry) reaction : Combine aldehydes with nitro compounds under basic conditions to form β-nitro alcohols, followed by cyclization .

- Electrophilic nitration : For less reactive substrates, employ nitrating agents (e.g., AcONO) under controlled conditions to avoid over-nitration .

Advanced Research Questions

Q. How does the nitro group’s electronic and steric effects influence the reactivity of this compound in cycloaddition or ring-opening reactions?

Methodological Answer:

- Electronic effects : The nitro group is a strong electron-withdrawing group (EWG), which polarizes the cyclopentene ring, increasing susceptibility to nucleophilic attack. Computational studies (DFT) can map electron density distributions to predict regioselectivity .

- Steric effects : The nitromethyl group at C4 may hinder access to the β-face of the ring. Kinetic experiments (e.g., competition between bulky vs. small nucleophiles) can quantify steric contributions .

- Contradiction resolution : If experimental results conflict with computational predictions (e.g., unexpected regioselectivity), revise the model to include solvent effects or non-covalent interactions (e.g., hydrogen bonding) .

Q. What experimental protocols are optimal for analyzing thermal stability and decomposition pathways of this nitro-containing compound?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Measure mass loss under controlled heating to identify decomposition temperatures. Correlate with differential scanning calorimetry (DSC) to detect exothermic events (e.g., nitro group decomposition) .

- Gas chromatography-mass spectrometry (GC-MS) : Trap volatile decomposition products (e.g., NO, acetic acid from ester cleavage) and identify them via fragmentation patterns .

- Mechanistic studies : Use isotopic labeling (e.g., N in the nitro group) to trace decomposition pathways via N NMR or isotope-ratio mass spectrometry .

Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., 13^{13}13C NMR shifts) for structurally similar cyclopentenol derivatives?

Methodological Answer:

- Database cross-referencing : Compare data from authoritative sources (e.g., NIST Chemistry WebBook, PubChem) to identify outliers .

- Solvent and concentration standardization : Reproduce experiments under identical conditions (solvent, temperature, concentration) to eliminate environmental variables .

- Collaborative validation : Share raw spectral data (e.g., via platforms like Zenodo) for peer verification, ensuring instrument calibration errors are ruled out .

Critical Analysis of Contradictory Evidence

- Stereochemical assignments : Discrepancies in NMR data between PubChem and synthetic studies may arise from differences in solvent (CDCl vs. DMSO-d). Standardization is critical .

- Reactivity of nitroalkenes : While emphasizes palladium-catalyzed cyclization, highlights difluorocarbene-based methods. Researchers must evaluate substrate compatibility and scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.